Ethyl 2-dodecyl-5-hydroxy-4-methylbenzoate
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Overview
Description
Ethyl 2-dodecyl-5-hydroxy-4-methylbenzoate is an organic compound with the molecular formula C22H36O3 It is an ester derivative of benzoic acid, characterized by a long dodecyl chain, a hydroxyl group, and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-dodecyl-5-hydroxy-4-methylbenzoate typically involves esterification reactions. One common method is the reaction of 2-dodecyl-5-hydroxy-4-methylbenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction, allowing for easier separation and purification of the product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-dodecyl-5-hydroxy-4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-dodecyl-5-hydroxy-4-methylbenzaldehyde or 2-dodecyl-5-hydroxy-4-methylbenzoic acid.
Reduction: Formation of 2-dodecyl-5-hydroxy-4-methylbenzyl alcohol.
Substitution: Formation of brominated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
Ethyl 2-dodecyl-5-hydroxy-4-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of specialty chemicals and surfactants.
Mechanism of Action
The mechanism of action of ethyl 2-dodecyl-5-hydroxy-4-methylbenzoate involves its interaction with biological membranes due to its amphiphilic structure. The long dodecyl chain allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and leading to antimicrobial effects. The hydroxyl and ester groups may also participate in hydrogen bonding and other interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
Ethyl benzoate: Lacks the long dodecyl chain and hydroxyl group, making it less amphiphilic.
Methyl 2-dodecyl-5-hydroxy-4-methylbenzoate: Similar structure but with a methyl ester group instead of an ethyl ester.
2-dodecyl-5-hydroxy-4-methylbenzoic acid: The carboxylic acid form of the compound.
Uniqueness
This compound is unique due to its combination of a long hydrophobic dodecyl chain and hydrophilic hydroxyl and ester groups. This amphiphilic nature makes it particularly useful in applications requiring surface activity or membrane interaction.
Properties
CAS No. |
92990-63-1 |
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Molecular Formula |
C22H36O3 |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
ethyl 2-dodecyl-5-hydroxy-4-methylbenzoate |
InChI |
InChI=1S/C22H36O3/c1-4-6-7-8-9-10-11-12-13-14-15-19-16-18(3)21(23)17-20(19)22(24)25-5-2/h16-17,23H,4-15H2,1-3H3 |
InChI Key |
NGLBFSHOZVMFOI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=C(C=C(C(=C1)C)O)C(=O)OCC |
Origin of Product |
United States |
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